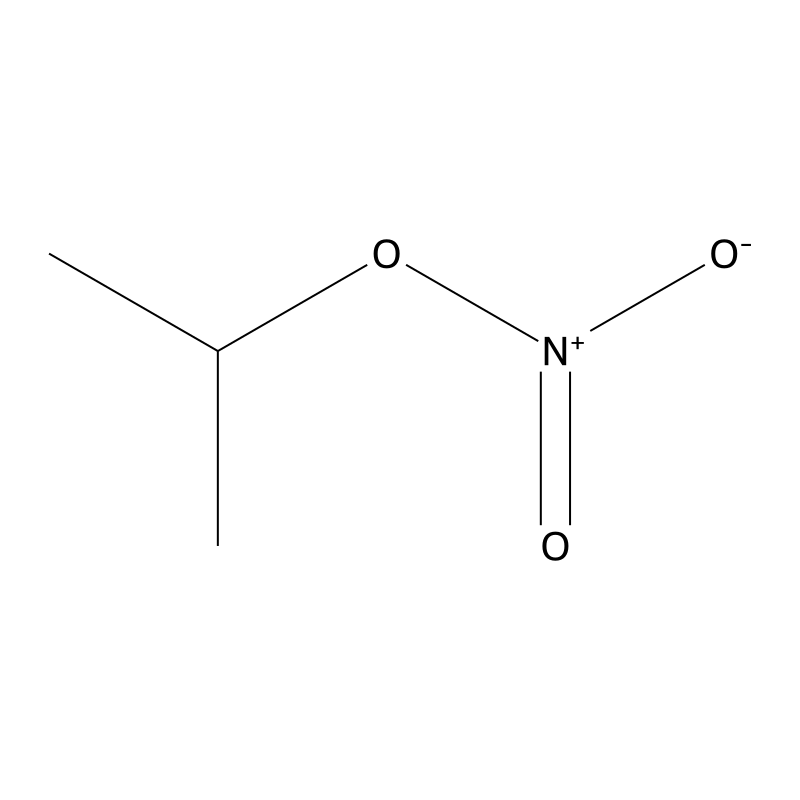Isopropyl nitrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Studying Homogeneous Liquid Explosives:
IPN possesses a large detonation length scale compared to other commonly used monopropellants like nitromethane. This property allows researchers to study the detonation process of homogeneous liquid explosives with higher diagnostic resolution. This enables a deeper understanding of the fundamental mechanisms governing detonation in these materials, which has applications in fields like explosives development and safety mitigation [].
Fuel Additives:
IPN serves as a diesel cetane improver. Cetane number is a measure of a diesel fuel's ignition quality, and adding IPN enhances this value, leading to smoother engine starts and reduced combustion noise. While this application primarily falls under the realm of fuel engineering, it indirectly contributes to research efforts aimed at improving engine efficiency and reducing emissions [].
Historical Research:
IPN has historical significance in specific scientific fields. For instance, it was previously used as a rapid starting system for jet engines in military applications due to its ability to provide simultaneous and near-instantaneous engine starting. Studying historical applications of IPN helps researchers understand the evolution of technology and identify areas for further development [].
Isopropyl nitrate is a chemical compound with the molecular formula . It appears as a clear, colorless liquid with a pleasant odor. This compound is classified as an alkyl nitrate and is known for its flammability and potential to decompose explosively under certain conditions, particularly when exposed to heat or fire . Isopropyl nitrate is primarily utilized in the fields of fuel additives and explosives due to its energetic properties.
- Toxicity: Inhalation of IPN fumes can cause lung irritation and potentially lead to a condition called methemoglobinemia, which reduces the blood's ability to carry oxygen [].
- Flammability: IPN is extremely flammable and its invisible flame creates a significant fire hazard [].
- Reactivity: IPN can react violently with strong oxidizers and acids, increasing the risk of explosions [].
Safety Precautions:
Decomposition Products- Nitrogen dioxide
- Isopropyl nitrite
- Other hydrocarbons
Isopropyl nitrate can be synthesized through several methods, primarily involving the reaction of isopropanol with nitric acid. The general reaction can be represented as follows:
This reaction typically requires careful control of temperature and concentration to minimize the formation of unwanted by-products .
Isopropyl nitrate has several applications:
- Fuel Additive: It is used to enhance the performance of fuels by improving combustion efficiency.
- Explosives Sensitizer: The compound serves as a sensitizer in various explosive formulations, increasing their sensitivity and stability .
- Inhalant Drug: Although not widely accepted due to safety concerns, it has been used recreationally in certain contexts.
Studies on the interactions of isopropyl nitrate with other chemicals have shown that it can form hazardous mixtures when combined with reducing agents. These interactions can lead to vigorous reactions and even detonation under specific conditions . Further research into its interactions with other compounds is essential for understanding its safety profile in practical applications.
Isopropyl nitrate shares similarities with other alkyl nitrates but exhibits unique properties that distinguish it from them. Below are some comparable compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Ethyl nitrate | Lower boiling point; used in fuel formulations | |
| Butyl nitrate | Higher viscosity; used in explosives | |
| Isobutyl nitrate | Similar reactivity; used in various industrial applications |
Uniqueness of Isopropyl Nitrate
Isopropyl nitrate's unique combination of volatility, flammability, and reactivity makes it particularly valuable in specialized applications such as fuel enhancement and explosives sensitization. Its synthesis method also allows for relatively straightforward production compared to some other alkyl nitrates.
Physical Description
XLogP3
Boiling Point
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms

Flammable








